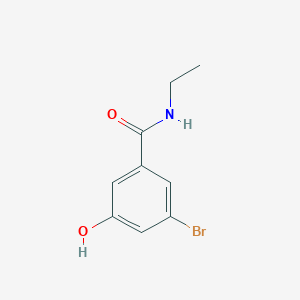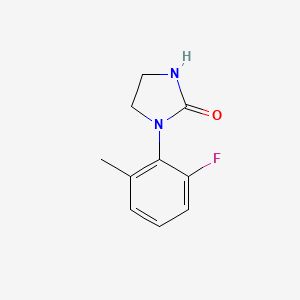
1-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of a difluorocyclohexyl group attached to a methylpropanol backbone
Méthodes De Préparation
The synthesis of 1-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,4-difluorocyclohexanone and 2-methylpropan-1-ol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base like sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic addition to the difluorocyclohexanone.
Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
1-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The difluorocyclohexyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols under appropriate conditions.
Applications De Recherche Scientifique
1-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the development of specialty chemicals and materials, including polymers and surfactants, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The difluorocyclohexyl group can enhance binding affinity and selectivity towards specific targets, leading to desired biological effects. The compound may also modulate signaling pathways by interacting with key proteins involved in cellular processes.
Comparaison Avec Des Composés Similaires
1-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol can be compared with similar compounds such as:
4,4-Difluorocyclohexanemethanol: This compound shares the difluorocyclohexyl group but differs in the alcohol moiety, leading to variations in chemical reactivity and applications.
4,4-Difluorocyclohexanone: The ketone analog of the compound, which exhibits different chemical properties and reactivity patterns.
4,4-Difluorocyclohexylamine:
Propriétés
Formule moléculaire |
C10H18F2O |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
1-(4,4-difluorocyclohexyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H18F2O/c1-7(2)9(13)8-3-5-10(11,12)6-4-8/h7-9,13H,3-6H2,1-2H3 |
Clé InChI |
LPJFLFABFQLQHS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1CCC(CC1)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-[(cyclopropylmethyl)amino]propanoate](/img/structure/B12083361.png)










